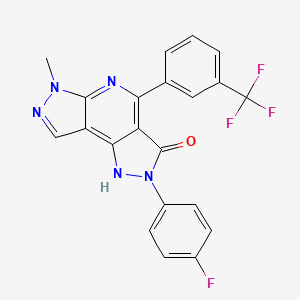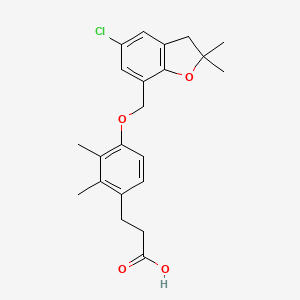
Methylamino-PEG4-ácido
Descripción general
Descripción
Methylamino-PEG4-acid HCl salt is a PEG derivative containing a carboxylic acid with a methylamine group. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Aplicaciones Científicas De Investigación
Preparación de Sondas Químicas
“Methylamino-PEG4-ácido” se puede utilizar en la preparación de sondas químicas para identificar los objetivos de los péptidos cíclicos marinos {svg_1}. Estas sondas se basan en productos naturales y pueden ser herramientas poderosas para establecer métodos eficientes de identificación de proteínas diana {svg_2}.
Elucidación de los Mecanismos de Acción
El compuesto juega un papel crucial en la elucidación de los mecanismos de acción de los productos naturales marinos {svg_3}. Comprender estos mecanismos es esencial para utilizar las estructuras y bioactividades potencialmente únicas de los productos naturales marinos en materiales farmacéuticos {svg_4}.
Visualización de la Localización Subcelular
“this compound” se puede utilizar para introducir grupos fluorescentes para el monitoreo efectivo de la localización subcelular {svg_5}. Esto es particularmente útil en la investigación biológica y médica donde es importante comprender la ubicación y el movimiento de las moléculas dentro de las células {svg_6}.
Pull-down de Proteínas Diana
El compuesto se puede utilizar para acoplarse a cuentas de afinidad para el pull-down de proteínas diana {svg_7}. Este es un método común utilizado en biología molecular para identificar y aislar proteínas {svg_8}.
Ciclización de Péptidos
“this compound” se utiliza en la metodología de ciclización inducida por escisión en resina para la síntesis de tiodepsipéptidos cíclicos y péptidos homodetíticos cíclicos {svg_9}. Los péptidos cíclicos son cada vez más importantes en el descubrimiento de fármacos debido a sus propiedades de unión específicas, mayor área de superficie en comparación con las moléculas pequeñas y su accesibilidad sintética fácil y modular {svg_10}.
Bioconjugación o Modificación Química
“this compound” es un enlazador PEG bifuncional único desarrollado exclusivamente para bioconjugación o modificación química {svg_11}. Esto lo convierte en una herramienta valiosa en el campo de la bioquímica donde se puede utilizar para unir varias entidades bioquímicas {svg_12}.
Mecanismo De Acción
Target of Action
Methylamino-PEG4-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .
Mode of Action
Methylamino-PEG4-acid operates by linking two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This dual-ligand approach allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of Methylamino-PEG4-acid is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating various cellular processes such as cell cycle progression, signal transduction, and responses to oxidative stress .
Pharmacokinetics
This property likely enhances the bioavailability of the compound, allowing it to effectively reach and interact with its targets .
Result of Action
The primary result of Methylamino-PEG4-acid’s action is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, the compound can effectively regulate the levels of specific proteins within the cell . This can have various downstream effects, depending on the functions of the degraded proteins .
Action Environment
The action of Methylamino-PEG4-acid is influenced by various environmental factors within the cell. For instance, the effectiveness of the ubiquitin-proteasome system can be affected by factors such as cellular stress, nutrient availability, and the presence of other regulatory molecules . Additionally, the compound’s stability and efficacy may be influenced by factors such as pH and temperature .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO6/c1-13-3-5-17-7-9-19-11-10-18-8-6-16-4-2-12(14)15/h13H,2-11H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNPCETYZYDTLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)
![4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B608905.png)
![N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B608906.png)

![N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide](/img/structure/B608909.png)






